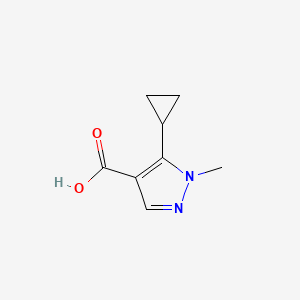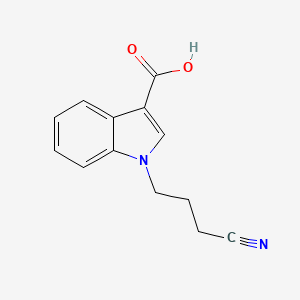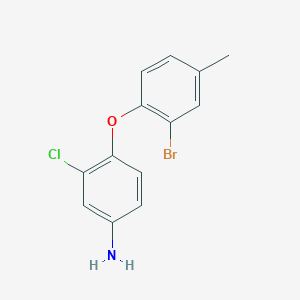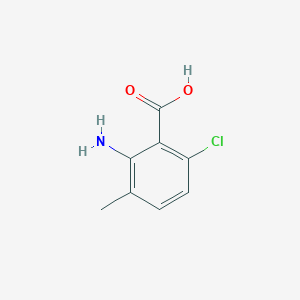
5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, also known as CPMPCA, is a cyclopropyl-containing carboxylic acid that has been studied for its potential applications in various scientific fields. CPMPCA is a cyclopropyl-containing carboxylic acid that has a pyrazole ring, which is a five-membered heterocyclic ring composed of three carbon atoms and two nitrogen atoms. It is a versatile molecule that can be used in a variety of chemical reactions and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Health Effects
Studies have highlighted the widespread environmental exposure to compounds structurally related to 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, such as pyrethroid insecticides, and the potential health implications. For instance, research in South Australia indicated chronic exposure to organophosphorus (OP) and pyrethroid (PYR) compounds, developmental neurotoxicants, among preschool children, with exposure varying based on residential proximity to agricultural activity and household use of insecticides (Babina et al., 2012). Similar findings were reported in studies conducted in the US and Europe, which measured metabolites in urine samples to assess exposure, revealing that such exposure is common in the general population (Barr et al., 2010), (Fortin et al., 2008).
Effects on Human Biochemistry
Some compounds structurally similar to 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid have been studied for their biochemical interactions in humans. For example, amino methyl cyclohexane carboxylic acid, a potent inhibitor of plasminogen activation, has been found to be effective as a clinical antifibrinolytic agent (Andersson et al., 2009). Similarly, 1-aminocyclopropanecarboxylic acid, a partial agonist ligand at strychnine-insensitive glycine receptors of the N-methyl-D-aspartate receptor complex, has been studied for its anxiolytic properties (Trullás et al., 1989).
Agricultural and Food Safety
The presence and implications of similar compounds in agriculture and food safety have been investigated. A study examining the presence of carcinogenic heterocyclic amines in urine of healthy volunteers suggested continual human exposure to these compounds through normal diet (Ushiyama et al., 1991). Another study investigated the metabolism of cypermethrin, a pyrethroid insecticide, in humans, highlighting differences in urinary metabolite profiles following oral and dermal administration and providing insight into the absorption and metabolism of such compounds (Woollen et al., 1992).
Eigenschaften
IUPAC Name |
5-cyclopropyl-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7(5-2-3-5)6(4-9-10)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXUKCIXTVRSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1092394-30-3 | |
| Record name | 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid](/img/structure/B1517180.png)




![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)
![N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B1517189.png)



![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)


![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)